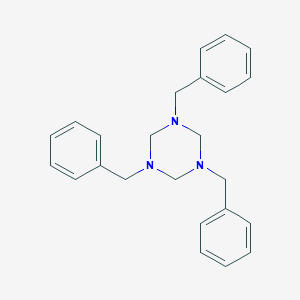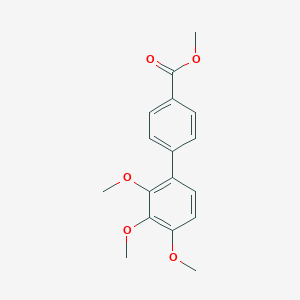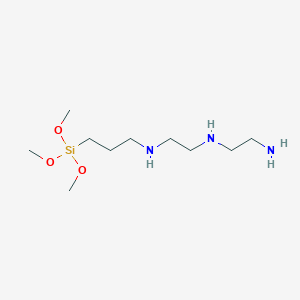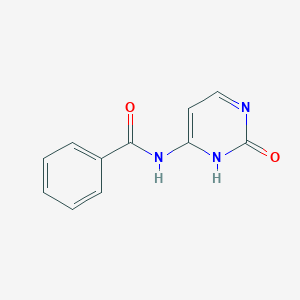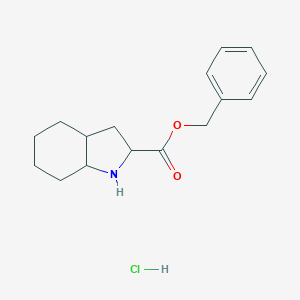
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride, also known as BOIC HC1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. BOIC HC1 is a white crystalline powder that is soluble in water and ethanol, and is commonly used in laboratory experiments to study its various properties and effects.
Wirkmechanismus
The exact mechanism of action of Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is not fully understood, but it is believed to act on various molecular targets in the body, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been found to have several biochemical and physiological effects on the body, including the inhibition of pain signals, the reduction of inflammation, and the suppression of tumor growth. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have neuroprotective effects, and may help to prevent the death of brain cells in conditions such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has several advantages for use in laboratory experiments, including its high purity and solubility in water and ethanol. However, Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is also known to be highly sensitive to light and air, and must be stored and handled carefully to avoid degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its molecular targets and mechanisms of action. Further research is also needed to determine the optimal dosage and administration routes for Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 in various medical applications.
Synthesemethoden
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 can be synthesized using various methods, with the most common being the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The synthesis process involves the use of several reagents and solvents, and requires careful monitoring of the reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
82717-97-3 |
|---|---|
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H |
InChI-Schlüssel |
WOXVBEWLLZBVSX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
Synonyme |
Benzyl Octahydroindole-2-carboxylate Hydrochloride; Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



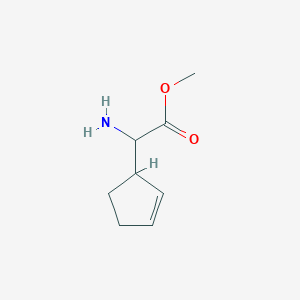
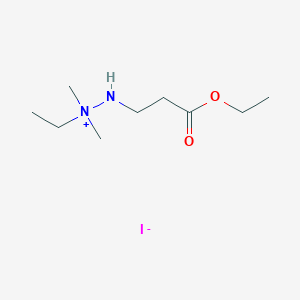
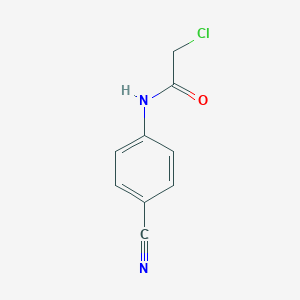
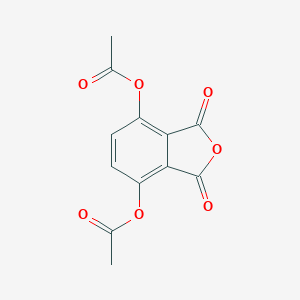
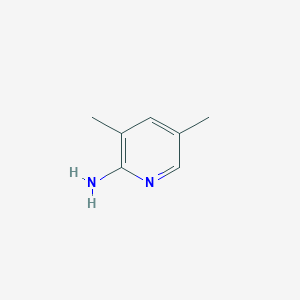

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
